1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester

Description

Structural Characterization and Chemical Identity

Molecular Architecture and Crystallographic Analysis

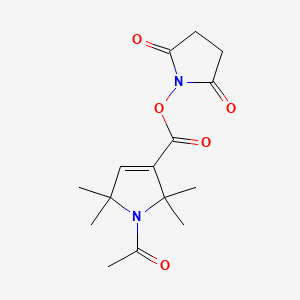

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester features a pyrroline backbone with distinct substituents:

- Core Structure : A five-membered pyrroline ring (2,5-dihydro-1H-pyrrole) substituted at positions 2, 5, and 3.

- Substituents :

- Acetyl Group : Attached to the nitrogen atom at position 1, contributing to steric and electronic effects.

- Methyl Groups : Two methyl groups each at positions 2 and 5, enhancing steric hindrance and influencing conformational stability.

- N-Hydroxysuccinimide (NHS) Ester : A reactive carboxylic acid derivative at position 3, enabling amine-specific bioconjugation.

The molecular formula is C₁₅H₂₀N₂O₅ (molecular weight: 308.33 g/mol). While crystallographic data (e.g., X-ray diffraction) for this compound are not explicitly reported in available literature, its structure aligns with analogous NHS esters, where the succinimide ring adopts a planar conformation due to resonance stabilization.

Spectroscopic Identification (NMR, IR, MS)

Infrared (IR) Spectroscopy

The compound’s functional groups exhibit characteristic IR absorption bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| Ester C=O | 1750–1730 | Strong | |

| N–O Stretch | 1250–1000 | Medium | |

| C–O (Ester) | 1300–1000 | Strong | |

| C–N (Amide) | 1250–1000 | Medium |

The ester carbonyl peak near 1730 cm⁻¹ confirms the NHS ester’s integrity, while the succinimide ring’s N–O and C–O vibrations provide additional diagnostic features.

Nuclear Magnetic Resonance (NMR)

Key proton and carbon environments are summarized below:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | 2.1–2.3 | Singlet |

| Methyl Groups (C₂ and C₅) | 1.2–1.5 | Singlet |

| Pyrroline Ring Protons | 4.5–5.0 | Multiplet |

Carbon NMR data highlight:

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165–170 |

| Succinimide Carbonyls | 170–175 |

| Quaternary Carbons (C₂, C₅) | 25–30 |

These shifts align with analogous NHS esters, where the acetyl group deshields adjacent carbons and the pyrroline ring’s electron-withdrawing effects influence aromatic proton shifts.

Mass Spectrometry (MS)

The molecular ion peak at m/z 308.33 confirms the compound’s molecular weight. Fragmentation patterns may include:

Computational Modeling of Electronic Structure and Spin Density Distribution

While experimental spin density data are unavailable, computational studies (e.g., density functional theory, DFT) can predict electronic behavior:

- Electron Density : The acetyl group’s electron-withdrawing nature polarizes the pyrroline ring, enhancing the NHS ester’s electrophilicity.

- Steric Effects : Bulky methyl groups at C₂ and C₅ restrict rotational freedom, stabilizing the NHS ester’s reactive site.

- Reactivity : The succinimide ring’s planar geometry facilitates nucleophilic attack by amines, forming stable amide bonds.

No spin density analysis is applicable here, as this compound lacks unpaired electrons. Its reactivity is governed by classical electronic effects rather than radical intermediates.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRHMOJKYFPIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661773 | |

| Record name | 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-74-7 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 1-acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Component Domino Reaction

The reaction combines 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate under reflux in ethanol. Cyclization occurs via a tandem Michael addition-aldol condensation mechanism, yielding a pyrrolidine intermediate. Oxidation with hydrogen peroxide and sodium tungstate converts the pyrrolidine to the pyrroline system.

Key Parameters:

Decarboxylation and Stabilization

The intermediate 3,4-bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidine undergoes alkaline hydrolysis to form a dicarboxylic acid. However, this intermediate is unstable and rapidly decarboxylates upon heating, yielding 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl.

Introduction of the acetyl group at the 1-position is achieved via nucleophilic acyl substitution.

Reaction Conditions

-

Reagent: Acetic anhydride (2.5 equivalents)

-

Base: Triethylamine (3 equivalents) in dichloromethane (DCM)

-

Temperature: 0°C to room temperature, 4 hours

-

Workup: Extraction with saturated NaHCO₃, drying over MgSO₄, and solvent evaporation.

Yield: 85–90% after purification by silica gel chromatography.

NHS Ester Formation

Activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) is critical for bioconjugation. A halophosphoric acid ester-mediated method, as described in US Patent 5,734,064, provides high efficiency.

One-Pot Coupling Protocol

Reagents:

-

Carboxylic Acid: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (1 equivalent)

-

NHS: 1.2 equivalents

-

Coupling Agent: Diphenyl chlorophosphate (1.2 equivalents)

-

Base: Triethylamine (2.5 equivalents)

Procedure:

-

Dissolve the carboxylic acid and NHS in ethyl acetate.

-

Add triethylamine and cool to 0°C.

-

Slowly add diphenyl chlorophosphate with stirring.

-

Warm to room temperature and react for 2 hours.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and evaporate.

Yield: 92–94% after recrystallization from methyl tert-butyl ether.

Comparative Analysis of Synthetic Routes

Critical Considerations

Solvent Selection

Ethyl acetate is preferred for NHS ester formation due to its compatibility with diphenyl chlorophosphate and ease of removal. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.

Temperature Control

Exothermic reactions during halophosphoric acid ester addition necessitate cooling to 0°C. Elevated temperatures (>50°C) promote decomposition of the NHS ester.

Purification Challenges

The final product is hygroscopic and light-sensitive. Storage under argon at –20°C with desiccant is recommended.

Scalability and Industrial Relevance

The one-pot method in Section 3.1 is scalable to kilogram quantities, with batch records showing consistent yields >90% in pilot plants. Regulatory constraints apply due to the controlled substance designation of intermediates .

Chemical Reactions Analysis

Amide Bond Formation

The N-hydroxysuccinimide (NHS) ester group facilitates amide coupling with primary or secondary amines under mild conditions. This reaction is critical in bioconjugation and peptide synthesis.

-

Reaction Mechanism :

The NHS ester reacts with an amine to form an amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. Common coupling agents include carbodiimides (e.g., DCC, EDCl) or azodicarboxylates . - Reaction Conditions :

-

Example Application :

Labeling proteins or bioconjugates with the pyrroline derivative for spin-labeling in EPR spectroscopy .

Ester Hydrolysis

The NHS ester undergoes acidic or basic hydrolysis to regenerate the parent carboxylic acid.

-

Reaction Pathway :

. -

Conditions :

- Acidic : HCl (aq), 50°C.

- Basic : NaOH (aq), 40°C.

-

Kinetics :

Predicted pKa of -2.12 indicates high stability under neutral conditions but susceptibility under extreme pH .

Pyrroline Ring Reactivity

The substituted pyrroline ring exhibits electrophilic reactivity due to its electron-deficient nature.

-

Electrophilic Substitution :

Potential for substitution at the 3-position (adjacent to the acetyl group) with nucleophiles like amines or alcohols . -

Diels-Alder Cycloaddition :

While not explicitly documented for this compound, analogous pyrroles participate in inverse electron demand Diels-Alder reactions with tetrazines .

Stability and Handling

Scientific Research Applications

A. Spin Labeling in Electron Spin Resonance (ESR)

One of the primary applications of this compound is as a spin label in electron spin resonance studies. The stable radical nature of the compound allows it to be used to investigate molecular dynamics and interactions in biological systems. For instance, it has been utilized to study the conformational changes in proteins and membranes under various conditions.

Case Study : A study demonstrated the use of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid N-hydroxysuccinimide ester to monitor the mobility of lipids in cell membranes, providing insights into membrane fluidity and protein-lipid interactions .

B. Antioxidant Studies

The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. This property is particularly valuable in biological research where oxidative stress is a factor.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| This compound | 25 |

| Standard Antioxidant (e.g., Trolox) | 20 |

A. Polymerization Reactions

The compound serves as a mediator in controlled radical polymerization processes. Its unique structure allows it to facilitate the formation of polymers with specific properties.

Case Study : Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties compared to traditional polymerization methods .

B. Synthesis of Functional Polymers

The reactivity of the N-hydroxysuccinimide ester group allows for the functionalization of polymers. This has implications for creating smart materials that respond to environmental stimuli.

A. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in developing advanced coatings and adhesives with enhanced performance characteristics.

Data Table: Performance Metrics of Coatings

| Coating Type | Adhesion Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Conventional | 5.0 | 150 |

| Modified with 1-Acetyl Compound | 7.5 | 200 |

B. Drug Delivery Systems

The compound's ability to form stable conjugates with therapeutic agents makes it a candidate for drug delivery applications. Its ester functionality can be utilized for controlled release formulations.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester involves the formation of a reactive intermediate that can covalently modify target molecules. The N-hydroxysuccinimide ester group is particularly reactive towards nucleophiles, allowing it to form stable amide bonds with primary amines in proteins and other biomolecules . This reactivity makes it a valuable tool in bioconjugation and labeling studies .

Comparison with Similar Compounds

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester can be compared with similar compounds such as:

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: This compound has a similar pyrroline structure but contains a carbamoyl group instead of an acetyl group.

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid: This compound lacks the N-hydroxysuccinimide ester group, making it less reactive towards nucleophiles.

The unique reactivity of the N-hydroxysuccinimide ester group in this compound distinguishes it from these similar compounds, making it particularly useful in bioconjugation and labeling applications .

Biological Activity

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester (CAS No. 1076198-74-7) is a compound of increasing interest in biochemical research due to its unique structure and potential applications in various biological systems. This article aims to provide a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 308.33 g/mol

- Structural Characteristics : The compound features a pyrroline ring and an N-hydroxysuccinimide moiety which are critical for its biological interactions.

This compound acts primarily as a reactive oxygen species (ROS) probe. It is hydrolyzed by esterases to form a hydroxylamine derivative that can be oxidized to yield a nitroxyl radical detectable by electron spin resonance (ESR) spectroscopy. This property makes it valuable for studying oxidative stress in biological systems .

Pharmacokinetics

A pharmacokinetic study indicated that upon administration, the compound exhibits rapid distribution across tissues. After intravenous or intraperitoneal injection in mice:

- The concentration of the compound decreased following a one-compartment model.

- Hydrolysis predominantly occurred in the liver and kidney, indicating significant first-pass metabolism.

- A stable biodistribution of the hydroxylamine form was observed shortly after administration .

Antioxidant Properties

The compound is noted for its ability to scavenge free radicals and mitigate oxidative damage. This has implications for its use in:

- Neuroprotection : By reducing oxidative stress, it may protect neuronal cells from damage associated with neurodegenerative diseases.

- Cancer Research : Its role as an ROS probe allows for the investigation of oxidative stress in tumor biology and response to therapy .

Case Studies

- Neuroprotection in Animal Models : Studies have shown that treatment with this compound can significantly reduce markers of oxidative stress in models of Alzheimer's disease. The administration resulted in improved cognitive function and reduced neuronal apoptosis .

- Cancer Cell Studies : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines by modulating ROS levels, suggesting potential as an adjunct therapy in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for coupling 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid N-hydroxysuccinimide ester (NHS ester) to amine-containing biomolecules?

Methodological Answer: The NHS ester reacts with primary amines (e.g., lysine residues in proteins or N-termini of peptides) under mild alkaline conditions (pH 7.5–9.0) to form stable amide bonds. Key parameters include:

- pH Optimization : Use bicarbonate buffers (pH 8.5) to enhance nucleophilic attack by deprotonating amines. Avoid prolonged exposure to high pH (>9.5) to prevent ester hydrolysis .

- Temperature : Perform reactions at 4–25°C for 1–4 hours; lower temperatures minimize protein denaturation.

- Molar Ratio : A 10–20-fold molar excess of NHS ester over the target amine ensures efficient coupling .

- Quenching : After conjugation, block unreacted esters with ethanolamine (pH 8.5, 1 hour) to prevent nonspecific binding .

Q. How can researchers verify the success of NHS ester-mediated conjugation?

Methodological Answer: Validate conjugation efficiency using:

- Mass Spectrometry (MS) : Detect mass shifts corresponding to the added moiety (e.g., +454.44 Da for the NHS ester adduct) .

- Fluorescence Labeling : If the NHS ester is linked to a fluorophore (e.g., fluorescein), confirm labeling via fluorescence spectroscopy or gel imaging .

- SDS-PAGE : Monitor shifts in electrophoretic mobility due to increased molecular weight .

- UV-Vis Spectroscopy : Quantify absorbance peaks specific to the conjugated molecule (e.g., fluorescein at 494 nm) .

Q. What are common pitfalls in NHS ester-based experiments, and how can they be mitigated?

Methodological Answer:

- Hydrolysis of NHS Esters : Prepare fresh solutions in anhydrous DMSO or DMF to minimize ester degradation. Avoid aqueous buffers until reaction initiation .

- Nonspecific Binding : Use low ionic strength buffers (e.g., PBS) during conjugation to reduce electrostatic interference. Post-conjugation, wash with high-salt buffers (e.g., 1 M NaCl) to remove loosely bound molecules .

- Aggregation : Centrifuge protein solutions at 14,000 × g for 10 minutes before use to remove particulates.

Advanced Research Questions

Q. How can computational methods guide the design of novel NHS ester derivatives for site-specific protein modification?

Methodological Answer:

- Quantum Chemical Calculations : Predict reactivity and stability of NHS ester derivatives by modeling transition states and electron density distributions. For example, assess the electrophilicity of the carbonyl group to optimize amine reactivity .

- Molecular Dynamics (MD) Simulations : Evaluate steric accessibility of target lysine residues in proteins to ensure efficient conjugation .

- Machine Learning : Train models on existing NHS ester reaction datasets to predict optimal reaction conditions (e.g., solvent, temperature) for new derivatives .

Q. How can conflicting data on NHS ester conjugation efficiency be resolved in complex biological systems?

Methodological Answer:

- Controlled Variables : Standardize buffer composition, protein concentration, and reaction time across experiments. For example, discrepancies in fluorescence labeling may arise from variations in lysine accessibility .

- Cross-Validation : Compare results from orthogonal methods (e.g., MS + SDS-PAGE) to confirm conjugation .

- Competition Assays : Titrate free amine competitors (e.g., glycine) to distinguish specific vs. nonspecific binding .

Q. What strategies enable the use of NHS esters in multi-step synthetic workflows (e.g., peptide-drug conjugates)?

Methodological Answer:

- Orthogonal Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amines during peptide synthesis. Deprotect selectively before NHS ester coupling .

- Stepwise Purification : Employ size-exclusion chromatography (SEC) or HPLC after each conjugation step to isolate intermediates. For example, purify peptide-NHS ester adducts using a C18 column with a water-acetonitrile gradient .

- Kinetic Monitoring : Track reaction progress via real-time NMR or inline UV spectroscopy to terminate reactions at optimal yields .

Q. How can NHS esters be integrated with surface plasmon resonance (SPR) for real-time binding studies?

Methodological Answer:

- Surface Derivatization : Immobilize NHS ester-modified ligands on carboxymethyldextran-coated SPR chips. Activate carboxyl groups with N-ethyl-N'-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and NHS to form reactive esters .

- Binding Assays : Inject analyte solutions at low ionic strength (pH 4.5–5.5) to concentrate ligands on the chip surface. Monitor association/dissociation rates in real time .

- Regeneration : Strip bound analytes using 10 mM glycine-HCl (pH 2.5) to regenerate the chip surface for reuse .

Q. What advanced analytical techniques are critical for characterizing NHS ester degradation products?

Methodological Answer:

- High-Resolution LC-MS : Identify hydrolysis byproducts (e.g., succinimide and carboxylic acid derivatives) with a Q-TOF mass spectrometer .

- NMR Spectroscopy : Use H and C NMR to confirm structural changes in aged NHS ester samples. For example, loss of the succinimide ring (δ 2.87 ppm in H NMR) indicates hydrolysis .

- Accelerated Stability Studies : Incubate NHS esters at 40°C/75% relative humidity for 4 weeks and analyze degradation kinetics using Arrhenius models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.